molecular formula C10H12F2O3 B13123348 5-(Difluoromethyl)-1,2,3-trimethoxybenzene

5-(Difluoromethyl)-1,2,3-trimethoxybenzene

Cat. No.: B13123348
M. Wt: 218.20 g/mol
InChI Key: RAKCWUONZAGFGM-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and three methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,2,3-trimethoxybenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. The reaction conditions often involve the use of metal catalysts such as copper or nickel to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,2,3-trimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(Difluoromethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy groups can also contribute to the compound’s overall bioactivity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1,2,3-trimethoxybenzene
  • 5-(Chloromethyl)-1,2,3-trimethoxybenzene
  • 5-(Bromomethyl)-1,2,3-trimethoxybenzene

Uniqueness

5-(Difluoromethyl)-1,2,3-trimethoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F2O3

Molecular Weight

218.20 g/mol

IUPAC Name

5-(difluoromethyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C10H12F2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,10H,1-3H3

InChI Key

RAKCWUONZAGFGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(F)F

Origin of Product

United States

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